4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene

Übersicht

Beschreibung

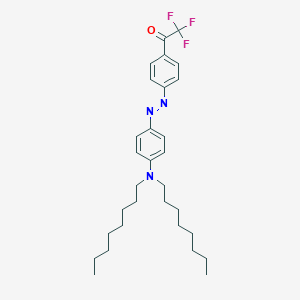

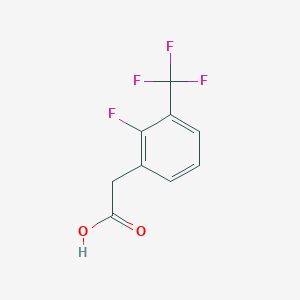

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene, also known as DTAB, is a synthetic molecule that has gained attention in the scientific community due to its unique properties. This molecule belongs to the class of azobenzene compounds, which are characterized by their ability to undergo reversible photoisomerization upon exposure to light. DTAB has been studied extensively for its potential applications in various fields, including materials science, biotechnology, and medicine.

Wissenschaftliche Forschungsanwendungen

Optical Sensors for Aqueous Amines Detection

Chromoionophore XV has been utilized in the development of optical sensors for detecting aqueous amines . These sensors are based on sol-gel thin films into which the chromoionophore is incorporated. The sensor layers are designed to be coated with a protective layer to prevent interference from ions and ambient light, making them suitable for applications in environmental monitoring and food safety assurance, where the detection of amines is critical due to their toxicity and role in spoilage.

Ion Selective Optodes

The compound serves as a crucial component in ion selective optodes, which are devices that can selectively bind and optically detect specific ions . These optodes are particularly useful in fields like environmental science, biochemical research, food chemistry, and clinical diagnostics, where monitoring ionic species is essential.

Miniaturization of Ion Sensors

Chromoionophore XV plays a role in the miniaturization of ion sensors, contributing to the creation of microscale and nanoscale ion selective optodes . This advancement is significant for applications requiring non-invasive delivery and high versatility, such as intracellular imaging.

Signal Transduction in Bulk Optodes

This chromoionophore is known to act as a signal transducer in bulk optodes, which are used for ion-selective measurements . The ability to transduce signals effectively makes it valuable for analytical chemistry applications where precise ion quantification is necessary.

Food Safety and Quality Control

In the food industry, sensors containing Chromoionophore XV can provide information about the spoilage of food and chemical changes in meat during storage . This is crucial for ensuring food safety and maintaining consumer confidence, especially in light of recent food crises.

Eigenschaften

IUPAC Name |

1-[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42F3N3O/c1-3-5-7-9-11-13-23-36(24-14-12-10-8-6-4-2)28-21-19-27(20-22-28)35-34-26-17-15-25(16-18-26)29(37)30(31,32)33/h15-22H,3-14,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDDSJZBINXBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431382 | |

| Record name | Chromoionophore XV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene | |

CAS RN |

193154-07-3 | |

| Record name | Chromoionophore XV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene interact with amines and what are the observable effects?

A1: 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene demonstrates a distinct optical response upon interaction with various amines. [] This response manifests as a detectable change in its optical properties, making it suitable for sensing applications. For instance, exposure to ammonia, tetramethylammonium hydroxide, ethylamine, cadaverine, and putrescine—compounds indicative of protein decomposition—results in observable optical changes. [] This interaction forms the basis for its use in developing optical sensors for amine detection.

Q2: What are the potential applications of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene in food packaging?

A2: Research suggests that thin films of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene, deposited via inkjet printing, could be integrated into food packaging for ground meat and salmon. [] As these foods degrade, they release biogenic amines. The dye's sensitivity to these amines would enable the detection of food spoilage, potentially improving safety and quality control in the food industry.

Q3: How does incorporating 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene into a carbon nanotube-Nafion® composite enhance its sensing capabilities?

A3: Combining 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene with carbon nanotubes and Nafion® creates a synergistic effect for electrochemical amine sensing. [] The carbon nanotubes provide a large surface area for amine adsorption, enhancing the sensor's sensitivity. Additionally, their inherent electrical conductivity facilitates efficient charge transfer within the sensor, enabling electrochemical detection of the amine-dye interaction. This composite demonstrates the potential for developing sensitive and selective electrochemical amine sensors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)

![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)